N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Medicinal Chemistry Cancer Biology Pharmacophore Design

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (MW 457.6, C22H23N3O4S2) is a synthetic thiazole-benzamide derivative featuring a 2,4-dimethylphenyl substituent on the thiazole ring and a para-morpholinosulfonyl group on the benzamide moiety. This compound belongs to a class of morpholine-sulphonamide linked thiazoles that have been characterized as dual-targeting DHFR/DNA gyrase inhibitors and are covered by patent filings as selective PI3 kinase inhibitors.

Molecular Formula C22H23N3O4S2
Molecular Weight 457.6 g/mol
Cat. No. B2687494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
Molecular FormulaC22H23N3O4S2
Molecular Weight457.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C
InChIInChI=1S/C22H23N3O4S2/c1-15-3-8-19(16(2)13-15)20-14-30-22(23-20)24-21(26)17-4-6-18(7-5-17)31(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12H2,1-2H3,(H,23,24,26)
InChIKeyQCXUHOQSDPPDNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide – A Morpholinosulfonyl-Thiazole Benzamide for Cancer and Antimicrobial Target Screening


N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (MW 457.6, C22H23N3O4S2) is a synthetic thiazole-benzamide derivative featuring a 2,4-dimethylphenyl substituent on the thiazole ring and a para-morpholinosulfonyl group on the benzamide moiety [1]. This compound belongs to a class of morpholine-sulphonamide linked thiazoles that have been characterized as dual-targeting DHFR/DNA gyrase inhibitors [2] and are covered by patent filings as selective PI3 kinase inhibitors [3]. Its benzamide-thiazole core is structurally related to the well-characterized Hec1/Nek2 mitotic pathway inhibitor INH1, but the addition of the morpholinosulfonyl group introduces differentiated hydrogen-bonding capacity, polar surface area, and potential target engagement profiles that distinguish it from non-sulfonamide analogs [1].

Why N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Cannot Be Replaced by Generic Thiazole Benzamides


Structural analogs lacking the morpholinosulfonyl group, such as INH1 (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide, MW 308.4), exhibit fundamentally different physicochemical profiles and documented biological activities . INH1 acts as a Hec1/Nek2 interaction disruptor with GI50 values of 10–21 μM in breast cancer cell lines [1], while the morpholinosulfonyl-bearing compound introduces seven hydrogen bond acceptors (versus two in INH1), a substantially increased topological polar surface area, and a sulfonamide pharmacophore that is associated with DHFR/DNA gyrase inhibitory activity in closely related morpholine-sulphonamide thiazoles (IC50 = 0.521 μg/mL for DHFR in the lead compound of the series) . The methylsulfonyl analog (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, MW 386.48) further lacks the morpholine oxygen, reducing its hydrogen-bonding and solubility-enhancing capacity relative to the target compound [2]. Generic substitution among these analogs is therefore not scientifically justifiable without equivalent target engagement and selectivity data.

Quantitative Comparative Evidence for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide Relative to Closest Analogs


Molecular Weight and Hydrogen-Bond Acceptor Capacity Differentiation vs. INH1 (Hec1/Nek2 Inhibitor)

The target compound possesses a morpholinosulfonyl group that fundamentally alters its physicochemical profile compared to INH1, the closest non-sulfonamide analog sharing the identical 2,4-dimethylphenyl-thiazole scaffold. The target compound has a molecular weight of 457.6 Da versus 308.4 Da for INH1, with 7 hydrogen bond acceptors compared to 2 in INH1 [1]. These differences translate to a substantially higher topological polar surface area (tPSA) and altered logP, which are critical determinants of membrane permeability, solubility, and target binding promiscuity. INH1 has a documented mechanism as a Hec1/Nek2 interaction inhibitor (GI50 10–21 μM in breast cancer cell lines) [2], while the morpholinosulfonyl group in the target compound introduces a sulfonamide pharmacophore that, in the broader morpholine-sulphonamide thiazole class, confers dual DHFR/DNA gyrase inhibitory capacity [3]. No published data supports INH1 having DHFR or DNA gyrase activity.

Medicinal Chemistry Cancer Biology Pharmacophore Design

Dual-Target DHFR/DNA Gyrase Inhibitory Potential via Morpholine-Sulphonamide Pharmacophore – Class-Level Evidence

The target compound contains the morpholine-sulphonamide linked thiazole core that has been experimentally validated for dual DHFR/DNA gyrase inhibition. In the 2024 study by Abdou et al., compound 7 of this structural class demonstrated DHFR IC50 = 0.521 ± 0.027 μg/mL and DNA gyrase IC50 = 6.14 ± 0.27 μg/mL, with a 11.8-fold selectivity for DHFR over DNA gyrase . This compound also exhibited broad-spectrum antimicrobial activity against all tested pathogenic bacterial and fungal strains, with inhibition zone diameters (IZD) ranging from 11 to 18 mm, and was specifically the sole molecule in the series active against multidrug-resistant Klebsiella pneumoniae (IZD 15 mm) . The target compound shares the identical morpholine-sulphonamide linkage and thiazole scaffold with compound 7, differing only in the terminal phenyl substitution pattern (2,4-dimethylphenyl vs. 4-thiazolone moiety), suggesting retention of the DHFR/DNA gyrase targeting pharmacophore. In contrast, INH1—lacking the morpholinosulfonyl group entirely—has no reported DHFR or DNA gyrase activity [1].

Antimicrobial Research DHFR Inhibition DNA Gyrase Inhibition Antibiofilm

Sulfonamide vs. Methylsulfonyl Analog Comparison – Morpholine Oxygen Contribution to Solubility and Binding

The target compound's morpholinosulfonyl group (MW 457.6) differentiates it from the closest sulfonamide analog N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (MW 386.48) . The morpholine ring contributes an additional oxygen atom and two methylene groups, increasing molecular weight by 71.1 Da (18.4%) and adding conformational flexibility through the morpholine chair conformation. The morpholine oxygen serves as an additional hydrogen bond acceptor not present in the methylsulfonyl analog, and morpholine-containing sulfonamides are documented to exhibit improved aqueous solubility and bioavailability compared to simple alkyl sulfonamides [1]. The piperidine analog (N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, MW 483.7) replaces the morpholine oxygen with a methylene group, eliminating this H-bond acceptor while adding lipophilic bulk (ΔMW +26.1 Da vs. target compound) , which may alter both solubility and target binding kinetics.

Drug Design Solubility Optimization Structure-Activity Relationship

Phenyl Substituent Differentiation: 2,4-Dimethylphenyl vs. Unsubstituted Phenyl on Thiazole C-4

The target compound bears a 2,4-dimethylphenyl group on the thiazole C-4 position, distinguishing it from the unsubstituted phenyl analog 4-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide (MW 429.50) [1]. The two methyl substituents increase molecular weight by 28.1 Da (6.5%) and add lipophilic bulk, which is predicted to enhance membrane permeability and potentially alter target binding pocket occupancy. The 2,4-dimethyl substitution pattern is also present in INH1 and Nek2/Hec1-IN-1, where it has been shown to contribute to Hec1 binding affinity [2]. In the Nek2/Hec1-IN-1 derivative (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide), the 2,4-dimethylphenyl-thiazole scaffold confers cytotoxicity with IC50 values of 1.1–3.4 μM across MDA-MB-231, MDA-MB-488, HeLa, and K562 cancer cell lines , demonstrating that the methyl substitution pattern is functionally relevant for cellular activity, whereas the unsubstituted phenyl analog lacks comparable published potency data.

Medicinal Chemistry SAR Studies Lipophilicity Modulation

Patent-Covered Kinase Inhibitor Scaffold with PI3K Selectivity Potential

The target compound falls within the structural scope of US Patent 8,168,634 B2, which claims thiazole derivatives substituted in the 2-position by a substituted morpholin-4-yl moiety as selective inhibitors of PI3 kinase enzymes [1]. This patent protection provides a defined intellectual property landscape that is absent for simpler analogs such as INH1 (which lacks the morpholin-4-yl substitution on the benzamide and is therefore outside the patent's claims). The patent describes the compounds as being of benefit in medicine for inflammatory, autoimmune, cardiovascular, neurodegenerative, metabolic, oncological, nociceptive, and ophthalmic conditions [1]. The structural requirement of a morpholin-4-yl substituent—satisfied by the target compound's morpholinosulfonyl group but not by INH1 or the methylsulfonyl analog—positions the target compound within a protected chemical space for kinase-targeted drug discovery programs.

Kinase Inhibition PI3K Pathway Intellectual Property Drug Discovery

Nek2/Hec1-IN-1 as Benchmark: 2,4-Dimethylphenyl-Thiazole Scaffold Cytotoxicity Profile

Nek2/Hec1-IN-1 (N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide, MW ~334) is an INH1 derivative sharing the identical 2,4-dimethylphenyl-thiazol-2-yl scaffold with the target compound, and demonstrates cytotoxicity with IC50 values of 1.1 μM (MDA-MB-231), 3.4 μM (MDA-MB-488), 1.6 μM (HeLa), and 1.2 μM (K562) . In contrast, the parent compound INH1 exhibits GI50 values of 10–21 μM across breast cancer cell lines [1], representing a 9- to 19-fold difference in potency. This demonstrates that modifications to the benzamide moiety (pyridinecarboxamide in Nek2/Hec1-IN-1 vs. benzamide in INH1) can dramatically alter cellular potency while retaining the same thiazole-phenyl scaffold. The target compound's morpholinosulfonylbenzamide moiety represents a distinct chemical modification at this critical position, with the morpholinosulfonyl group providing additional hydrogen-bonding capacity (7 H-bond acceptors) that may engage different residues in the Hec1 binding pocket or redirect target selectivity toward DHFR/DNA gyrase [2].

Cancer Cell Cytotoxicity INH1 Derivatives Mitotic Pathway Lead Optimization

Recommended Research and Procurement Application Scenarios for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide


Antimicrobial Lead Discovery Targeting Dual DHFR/DNA Gyrase Inhibition in Multidrug-Resistant Pathogens

Based on the class-level evidence that morpholine-sulphonamide linked thiazoles exhibit dual DHFR (IC50 = 0.521 μg/mL) and DNA gyrase (IC50 = 6.14 μg/mL) inhibition with broad-spectrum antimicrobial activity including against MDR K. pneumoniae (IZD 15 mm) , the target compound is a structurally qualified candidate for antimicrobial screening programs. Researchers evaluating novel dual-target antibacterials should prioritize this compound over non-sulfonamide analogs such as INH1, which has no reported DHFR or DNA gyrase activity and is mechanistically restricted to Hec1/Nek2 mitotic pathway inhibition.

Structure-Activity Relationship (SAR) Expansion of the Hec1/Nek2 Inhibitor Pharmacophore

The 2,4-dimethylphenyl-thiazol-2-yl scaffold is validated in the Hec1/Nek2 inhibitor series, with INH1 (GI50 10–21 μM) and Nek2/Hec1-IN-1 (IC50 1.1–3.4 μM) demonstrating a 9- to 19-fold potency range depending on benzamide modification [1]. The target compound's 4-morpholinosulfonylbenzamide moiety represents an unexplored substituent at this critical position, with 7 H-bond acceptors that may engage novel binding pocket interactions. Medicinal chemistry groups seeking to map the full SAR landscape of this scaffold should procure this compound to evaluate whether the morpholinosulfonyl group enhances or redirects target engagement.

PI3K Kinase Inhibitor Screening in Oncology and Inflammation Programs

The compound falls within the structural claims of US Patent 8,168,634 B2, which describes morpholin-4-yl-substituted thiazole derivatives as selective PI3 kinase inhibitors with therapeutic applicability across inflammatory, autoimmune, oncological, and neurodegenerative conditions [2]. Research groups pursuing PI3K-targeted drug discovery may utilize this compound as a screening tool or scaffold for further optimization, noting that its morpholinosulfonyl group satisfies the patent's structural requirements in a manner that non-morpholine analogs (INH1, methylsulfonyl analog) do not.

Physicochemical Property Benchmarking for Sulfonamide-Containing Kinase Probe Development

With MW 457.6, 7 H-bond acceptors, and a morpholinosulfonyl group that enhances aqueous solubility relative to methylsulfonyl and piperidine analogs [3], this compound serves as a reference point for evaluating how sulfonamide substituent type affects solubility, permeability, and target binding. Procurement is recommended for groups systematically comparing morpholine-, piperidine-, and methyl-sulfonamide series within the thiazole-benzamide chemical space for lead optimization campaigns.

Quote Request

Request a Quote for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.